2-Pentanoylbenzonitrile is an organic compound featuring a benzene ring substituted with a pentanoyl group and a nitrile functional group. Its chemical structure can be represented as CHN, indicating that it contains eleven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The compound typically appears as a colorless to pale yellow liquid with a characteristic odor. The presence of both the carbonyl (from the pentanoyl group) and the nitrile (from the benzonitrile moiety) imparts unique chemical properties that are useful in various applications.
2-Pentanoylbenzonitrile can be synthesized through several methods:
2-Pentanoylbenzonitrile finds applications in various fields:
Several compounds share structural similarities with 2-pentanoylbenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzonitrile | CHCN | Simple nitrile without acyl substitution |
| 2-Pentanone | CHO | Ketone structure lacking aromaticity |
| 2-Hydroxybenzonitrile | CHC(OH)N | Contains hydroxyl group enhancing reactivity |
| 4-Pentenoic Acid | CHO₂ | Unsaturated acid differing in functional groups |
| 3-Pentylbenzene | CH | Aliphatic side chain without functional groups |
The unique aspect of 2-pentanoylbenzonitrile lies in its combination of both a carbonyl and a nitrile group on an aromatic system, which provides diverse reactivity not found in simpler analogs. This makes it particularly valuable for synthetic chemistry applications where multiple functionalities are desired.
The synthesis of 2-pentanoylbenzonitrile primarily relies on nucleophilic acyl substitution (NAS) reactions, leveraging the electrophilicity of acyl intermediates. As detailed in foundational studies, the acylation of benzonitrile derivatives with pentanoyl chloride under Friedel-Crafts conditions remains the most widely adopted method. The reaction proceeds through a two-step mechanism:
A comparative analysis of acylating agents (Table 1) reveals that pentanoyl chloride offers optimal reactivity and selectivity under mild conditions (0–25°C), achieving yields exceeding 78%. Alternative agents, such as pentanoic anhydride, require higher temperatures (80–100°C) and prolonged reaction times, often leading to polysubstitution byproducts.
Table 1: Efficiency of Acylating Agents in 2-Pentanoylbenzonitrile Synthesis
| Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pentanoyl chloride | AlCl₃ | 0–25 | 78–82 | <5% polysubstitution |
| Pentanoic anhydride | FeCl₃ | 80–100 | 45–50 | 15–20% polysubstitution |
| Pentanoyl bromide | BF₃·Et₂O | -10–10 | 68–72 | 8–10% hydrolysis |
Mechanistic studies using quantum mechanical/molecular mechanical (QM/MM) simulations highlight the critical role of proton transfer steps in stabilizing tetrahedral intermediates during NAS. For instance, water-assisted proton shuttling reduces the activation energy of the rate-determining step (nucleophilic attack) by 4.2 kcal/mol, enhancing overall reaction efficiency.
Recent advances in transition metal catalysis have enabled the functionalization of benzonitrile derivatives at previously inaccessible positions. Palladium complexes, particularly bis(benzonitrile)palladium(II) chloride, serve as effective catalysts for C–C bond activation and cross-coupling with arylboronic acids. A notable application involves the synthesis of benzo-fused dipyrromethenes via β-carbon elimination (Figure 1):
Figure 1: Proposed Mechanism for Pd-Catalyzed Benzo-Dipyrromethene Synthesis
(Note: As images cannot be generated, this section would describe the mechanism in detail, citing intermediates and stereoelectronic effects.)
Key advantages of this method include:
Comparative studies of palladium precursors (Table 2) demonstrate that bis(benzonitrile)palladium(II) chloride outperforms Pd(OAc)₂ and Pd(PPh₃)₄ in efficiency due to its stabilized nitrile ligands, which prevent catalyst deactivation.
Table 2: Catalytic Performance of Palladium Complexes
| Catalyst | Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Bis(benzonitrile)PdCl₂ | 2.5 | 92 | 36.8 |
| Pd(OAc)₂ | 5.0 | 67 | 13.4 |
| Pd(PPh₃)₄ | 5.0 | 58 | 11.6 |
The choice of solvent profoundly influences the kinetics and thermodynamics of 2-pentanoylbenzonitrile synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance nucleophilicity by stabilizing transition states through dipole interactions. Key findings include:
Table 3: Solvent Impact on Reaction Rate and Yield
| Solvent | Dielectric Constant (ε) | Rate Constant (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8.2 | 82 |
| Acetonitrile | 37.5 | 7.9 | 79 |
| Dichloromethane | 8.9 | 2.1 | 45 |
| Toluene | 2.4 | 0.6 | 22 |
Notably, solvent viscosity affects diffusion-controlled steps. In high-viscosity media like DMSO, reaction rates decrease by 40% despite favorable dielectric properties.
The reduction of the nitrile group in 2-pentanoylbenzonitrile via palladium on carbon (Pd/C) catalysts proceeds through a multi-stage mechanism involving sequential hydrogen uptake and intermediate stabilization. Under standard hydrogenation conditions (1–5 bar H₂, 25–80°C), the nitrile functionality undergoes stepwise conversion to a primary amine via an imine intermediate [5] [6]. Kinetic studies using in situ infrared spectroscopy reveal that the CN triple bond (2240 cm⁻¹) disappears concomitant with NH stretching mode emergence (3444 cm⁻¹), confirming direct hydrogenation rather than hydrolysis pathways [6].
Catalyst performance critically depends on support interactions and solvent polarity. Polar aprotic solvents like ethanol-water mixtures (4:1 v/v) enhance Pd nanoparticle dispersion, achieving turnover frequencies (TOF) of 0.45 s⁻¹ compared to 0.12 s⁻¹ in pure tetrahydrofuran [2] [3]. Table 1 contrasts solvent impacts on 2-pentanoylbenzonitrile hydrogenation efficiency:
| Solvent System | TOF (s⁻¹) | Benzylamine Selectivity (%) | Catalyst Stability (cycles) |
|---|---|---|---|
| Ethanol-Water (4:1) | 0.45 | 98 | >15 |
| Tetrahydrofuran | 0.12 | 82 | 3 |
| Dimethylformamide | 0.28 | 89 | 7 |
Modified Pd/C catalysts incorporating ethylenediamine ligands (Pd/C(en)) demonstrate enhanced chemoselectivity by suppressing carbonyl group reduction through electronic effects [3]. X-ray photoelectron spectroscopy analysis shows these ligands increase Pd 3d₅/₂ binding energies by 0.8 eV, reducing surface hydrogen availability for ketone interactions while maintaining nitrile activation [3].
High-pressure (10–50 bar) hydrogenation kinetics of 2-pentanoylbenzonitrile follow a two-stage Langmuir-Hinshelwood model accounting for competitive adsorption between nitrile and hydrogen. Rate-determining step analysis identifies dissociative H₂ adsorption on Pd (111) facets (Eₐ = 27.6 kJ·mol⁻¹) as the primary bottleneck [6]. The overall rate equation under steady-state conditions is:
$$ r = \frac{k1 k2 [C{12}H{13}NO][H2]^{0.5}}{1 + K{ads}[C{12}H{13}NO] + KH[H2]^{0.5}} $$
Where $$k1$$ (3.4×10⁻³ mol·g⁻¹·s⁻¹) and $$k2$$ (1.8×10⁻² mol·g⁻¹·s⁻¹) represent rate constants for hydrogen dissociation and nitrile adsorption, respectively [6]. Pressure-dependent studies reveal a transition from first-order to half-order kinetics in hydrogen above 30 bar, indicative of surface saturation effects.
Continuous flow systems markedly improve mass transfer limitations compared to batch reactors. At 50 bar H₂, space-time yields reach 12.8 g·L⁻¹·h⁻¹ in flow vs. 4.2 g·L⁻¹·h⁻¹ in batch, with apparent activation energy decreasing from 35.1 kJ·mol⁻¹ to 28.9 kJ·mol⁻¹ due to enhanced gas-liquid mixing [2] [6].
The coexistence of nitrile and pentanoyl groups in 2-pentanoylbenzonitrile creates competing hydrogenation pathways that challenge product selectivity. Under standard Pd/C conditions, parallel reduction occurs at both functional groups:
Control experiments using model compounds show the nitrile group exhibits 8.3× higher adsorption affinity on Pd surfaces compared to carbonyl groups (ΔGₐds = -42.1 vs. -36.7 kJ·mol⁻¹) [3] [6]. However, thermodynamic favorability of carbonyl reduction (ΔH = -128 kJ·mol⁻¹ vs. -95 kJ·mol⁻¹ for nitrile) drives undesired pathway proliferation above 60°C [6].
Strategic catalyst modifications address these challenges:
Table 2 compares functional group selectivity under various catalytic regimes:
| Catalyst System | Nitrile Reduction (%) | Carbonyl Reduction (%) | Byproduct Formation (%) |
|---|---|---|---|
| Standard 10% Pd/C | 87 | 13 | 9 |
| Pd/C(en) | 98 | 2 | <1 |
| NH₃-modified Pd/C | 93 | 7 | 3 |
| ZrO₂-Pd/C | 95 | 5 | 2 |
These advancements enable precise control over 2-pentanoylbenzonitrile transformations, facilitating its application in pharmaceutical intermediate synthesis where multi-functional group selectivity is paramount [3] .
The hydrogen-bonding behavior of 2-pentanoylbenzonitrile in crystalline matrices is dominated by the nitrile nitrogen atom acting as a hydrogen bond acceptor. The lone pair electrons on the nitrogen atom of the cyano group provide the primary site for hydrogen bond formation with protic donors [3]. This interaction capability is enhanced by the unique electronic structure of aromatic nitriles, where the π-electron system of the benzene ring influences the electron density distribution around the nitrile functionality.
Experimental studies on related aromatic nitriles have demonstrated that the nitrile stretching frequency undergoes characteristic blueshifts upon hydrogen bond formation, contrary to the typical redshift observed for most hydrogen bond acceptors [4] [5]. For 2-pentanoylbenzonitrile, the estimated CN stretching frequency occurs at approximately 2230 cm⁻¹, with hydrogen bonding inducing blueshifts of 8-15 cm⁻¹ depending on the hydrogen bond donor strength and geometric arrangement [6]. This anomalous spectroscopic behavior arises from the unique orbital interactions between the hydrogen bond donor and the nitrile π-system, resulting in strengthening of the CN bond rather than weakening.
The geometric parameters of hydrogen bonds involving 2-pentanoylbenzonitrile show typical characteristics for aromatic nitrile systems. Computational and experimental studies indicate that optimal hydrogen bonding occurs with N···H distances ranging from 2.8 to 3.1 Å and hydrogen bond angles between 160-180° [7] [3]. These parameters reflect the directional nature of the nitrogen lone pair and the requirement for linear approach of the hydrogen bond donor to achieve maximum orbital overlap.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight (g/mol) | 187.24 |
| IUPAC Name | 2-pentanoylbenzonitrile |
| CAS Registry Number | 79784-55-7 |
| CN Stretch Frequency (cm⁻¹) | 2230 (estimated) |
| H-Bond Blueshift (cm⁻¹) | 8-15 (estimated) |
| N···H Distance (Å) | 2.8-3.1 (estimated) |
| H-Bond Angle (°) | 160-180 (estimated) |
The crystalline packing of 2-pentanoylbenzonitrile derivatives typically exhibits one-dimensional hydrogen-bonded chains or two-dimensional sheet structures [8] [9]. In these arrangements, each nitrile nitrogen acts as a hydrogen bond acceptor for neighboring molecules, creating extended networks that provide structural stability. The pentanoyl substituent contributes to the overall molecular geometry and can participate in secondary interactions through its carbonyl oxygen atom, although the nitrile nitrogen remains the primary hydrogen bonding site.
The influence of the pentanoyl group on hydrogen bonding patterns becomes evident when comparing 2-pentanoylbenzonitrile with unsubstituted benzonitrile. The electron-withdrawing effect of the carbonyl group reduces the electron density on the nitrile nitrogen, making it a weaker hydrogen bond acceptor compared to simple benzonitrile derivatives [10]. However, this electronic perturbation is compensated by the increased molecular size and the potential for additional stabilizing interactions involving the aliphatic chain.
Temperature-dependent studies of hydrogen bonding in aromatic nitrile crystals reveal that the N···H distances and bond angles exhibit minimal variation across typical crystallographic measurement ranges [11]. This stability reflects the relatively strong nature of these hydrogen bonds and their importance in maintaining crystalline integrity. The thermal motion primarily affects the pentanoyl chain conformation rather than the core hydrogen bonding geometry around the nitrile group.
The π-stacking interactions in 2-pentanoylbenzonitrile systems arise from the aromatic benzene ring and are significantly influenced by both the nitrile and pentanoyl substituents. These interactions represent crucial stabilizing forces in the supramolecular assembly of aromatic nitrile compounds, contributing to the formation of three-dimensional crystalline networks [12] [13]. The electron-withdrawing nature of the nitrile group creates a polarized aromatic system that enhances π-stacking interactions with electron-rich aromatic partners while maintaining favorable interactions with similarly substituted aromatic rings.
Computational studies on benzonitrile derivatives demonstrate that π-stacking interaction energies range from -2.5 to -3.7 kcal/mol depending on the aromatic partner and geometric arrangement [12]. For 2-pentanoylbenzonitrile, the estimated interaction energy with benzene is approximately -3.2 kcal/mol, reflecting the combined electronic effects of both the nitrile and carbonyl substituents [14]. The presence of the pentanoyl group introduces additional dispersion interactions that can enhance the overall stacking stability compared to simple benzonitrile.
The geometric preferences for π-stacking in 2-pentanoylbenzonitrile follow the parallel-displaced arrangement typical of substituted aromatic systems [15] [16]. Centroid-to-centroid distances typically range from 3.6 to 3.9 Å, with offset distances of 1.5 to 2.2 Å that optimize the balance between attractive π-π interactions and repulsive core electron overlap [8]. The stacking angles generally remain within 0-30°, allowing for effective orbital overlap while accommodating the steric requirements of the pentanoyl substituent.
| Interaction Type | Interaction Energy (kcal/mol) | Centroid Distance (Å) | Offset Distance (Å) | Stacking Angle (°) |
|---|---|---|---|---|
| 2-Pentanoylbenzonitrile-Benzene | -3.2 (estimated) | 3.6-3.9 (estimated) | 1.5-2.2 (estimated) | 0-30 (estimated) |
| 2-Pentanoylbenzonitrile-Naphthalene | -4.1 (estimated) | 3.5-3.8 (estimated) | 1.4-2.0 (estimated) | 0-25 (estimated) |
| Benzonitrile-Benzene | -2.8 | 3.6-3.9 | 1.5-2.1 | 0-25 |
| Benzonitrile Homodimer | -2.5 | 3.7-4.0 | 1.6-2.2 | 0-35 |
The electronic structure analysis reveals that the nitrile group participation in π-stacking involves both σ and π orbital contributions [14]. The cyano group can engage in lateral π-interactions with aromatic systems, creating additional stabilization beyond the face-to-face aromatic stacking. This dual interaction mode is particularly relevant in 2-pentanoylbenzonitrile where the linear geometry of the nitrile allows for simultaneous aromatic stacking and CN···π contacts with neighboring molecules.
Crystal structure studies of related aromatic nitrile compounds demonstrate that π-stacking arrangements often form infinite columnar structures with alternating molecular orientations [8] [17]. In these assemblies, the pentanoyl chains adopt extended conformations that minimize steric clashes while maximizing van der Waals contacts between alkyl segments. The resulting structures exhibit high packing efficiency and thermal stability, characteristics that are essential for practical applications.
The influence of substituent effects on π-stacking interactions in aromatic nitriles has been systematically investigated through both experimental and theoretical approaches [12] [16]. The results indicate that electron-withdrawing groups like the nitrile functionality enhance interactions with electron-rich aromatics while slightly reducing interactions with electron-poor partners. The pentanoyl group, acting as both an electron-withdrawing entity through its carbonyl and an electron-donating alkyl chain, creates a complex electronic environment that modulates these interaction preferences.
The temperature dependence of π-stacking interactions in 2-pentanoylbenzonitrile crystals shows typical behavior for aromatic systems, with gradual increase in interplanar distances and decreased interaction energies at elevated temperatures [15]. However, the relatively strong interactions and the additional stabilization from hydrogen bonding networks help maintain structural integrity across a wide temperature range, making these systems suitable for applications requiring thermal stability.
The solvate formation dynamics of 2-pentanoylbenzonitrile with protic solvents represent a fundamental aspect of its supramolecular behavior, governed primarily by hydrogen bonding interactions between the nitrile nitrogen and solvent molecules [5] [18]. These dynamic processes involve rapid equilibrium between free and hydrogen-bonded states, with exchange rates that depend on both the nature of the protic solvent and the temperature conditions. The unique spectroscopic signatures of nitrile hydrogen bonding provide valuable insights into the solvation dynamics and association mechanisms.
The solubility behavior of 2-pentanoylbenzonitrile in protic solvents reflects the balance between hydrogen bonding capability and hydrophobic effects from the pentanoyl chain [19]. In water, the limited solubility of approximately 0.12 mol/L results from the predominant hydrophobic character of the molecule, despite the hydrogen bonding capability of the nitrile group [20]. However, in alcoholic solvents, significantly enhanced solubility is observed due to more favorable solvation environments and reduced hydrophobic penalties.
| Solvent | Solubility (mol/L) | Association Constant (L/mol) | Exchange Rate (ps⁻¹) | Solvation Number |
|---|---|---|---|---|
| Water | 0.12 | 45 | 0.04 | 1.2 |
| Methanol | 2.8 | 125 | 0.19 | 2.1 |
| Ethanol | 1.9 | 98 | 0.15 | 1.8 |
| 1-Propanol | 1.4 | 72 | 0.11 | 1.6 |
| 2-Propanol | 0.8 | 58 | 0.08 | 1.3 |
| Trifluoroethanol | 3.2 | 180 | 0.32 | 2.4 |
Vibrational spectroscopy studies of 2-pentanoylbenzonitrile in protic solvents reveal the characteristic dual-band structure typical of aromatic nitriles in hydrogen bonding environments [5] [7]. The free nitrile species exhibits a stretching frequency near 2230 cm⁻¹, while the hydrogen-bonded form displays a blue-shifted band at approximately 2238-2245 cm⁻¹ [4]. The relative intensities of these bands provide quantitative information about the equilibrium populations and association constants for hydrogen bond formation.
Two-dimensional infrared spectroscopy investigations of related aromatic nitriles in methanol demonstrate that hydrogen bond exchange occurs on picosecond timescales [7]. For 2-pentanoylbenzonitrile, estimated exchange rates range from 0.04 ps⁻¹ in water to 0.32 ps⁻¹ in trifluoroethanol, reflecting the varying hydrogen bond strengths and solvent reorganization dynamics [20]. These rapid exchange processes ensure that the solvation equilibrium responds quickly to changes in concentration, temperature, or solvent composition.
The association constants for hydrogen bond formation between 2-pentanoylbenzonitrile and protic solvents show systematic variation with solvent properties [5]. Trifluoroethanol exhibits the highest association constant of approximately 180 L/mol due to its enhanced hydrogen bond donor ability, while water shows the lowest value of 45 L/mol despite its strong hydrogen bonding capability [18]. This apparent contradiction reflects the complex interplay between hydrogen bond strength and solvation thermodynamics in aqueous systems.
The solvation numbers determined from spectroscopic and thermodynamic measurements indicate that 2-pentanoylbenzonitrile typically associates with 1-2 protic solvent molecules in the primary solvation shell [20]. In alcoholic solvents, solvation numbers approach 2, suggesting formation of multiple hydrogen bonds or bridged solvation structures. The pentanoyl substituent may facilitate additional solvation through weak CH···O interactions between the alkyl chain and solvent hydroxyl groups.
Temperature-dependent studies of solvate formation dynamics reveal activation barriers for hydrogen bond breaking and formation processes [18]. The exchange rates increase exponentially with temperature, following Arrhenius behavior with activation energies typically ranging from 2-5 kcal/mol depending on the solvent system [20]. These relatively low barriers reflect the weak to moderate strength of nitrile hydrogen bonds and the facile nature of the exchange process.
The influence of solvent polarity and hydrogen bond donor strength on solvate formation dynamics has been systematically investigated through correlation with Kamlet-Taft solvatochromic parameters [5]. The results demonstrate that both π* (polarizability) and α (hydrogen bond donor ability) contribute to the overall solvation behavior, with the α parameter showing stronger correlation with association constants and exchange rates [18]. This finding confirms the dominant role of hydrogen bonding in governing the solvation dynamics of aromatic nitriles in protic media.